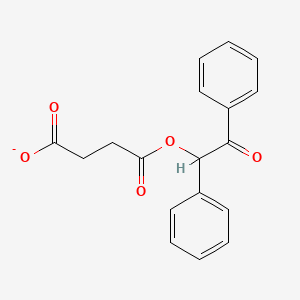

4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of highly functionalized cyclohexenonedicarboxylates and tetrahydrobenzofurans involves Michael-Wittig reactions, which are relevant to the synthesis of complex organic molecules . Additionally, the oxidative coupling polymerization to produce polyphenylene derivatives , and the one-pot synthesis of 1,4-diphenyl substituted butane-1,4-dione , are indicative of the types of reactions that might be employed in synthesizing related compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include Michael-Wittig condensations, as seen in the production of substituted cyclohexenonedicarboxylates . The oxidative coupling polymerization catalyzed by oxovanadium is another method that could potentially be adapted for the synthesis of related polymeric materials . Furthermore, the one-pot synthesis approach demonstrated for 1,4-diphenyl substituted butane-1,4-dione under UV-light using polyoxometalates as catalysts suggests a possible route for synthesizing similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies . This technique allows for a detailed understanding of the molecular geometry and intermolecular interactions, which are crucial for predicting the reactivity and properties of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions, including the unique formation of substituted cyclohexenonedicarboxylates through Michael-Wittig condensations , and the tail-to-tail dimerization of styrene followed by oxidation to synthesize 1,4-diphenyl substituted butane-1,4-dione . These reactions highlight the diverse synthetic strategies that can be employed in organic chemistry to obtain desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from the synthesis and characterization methods described. For example, the solubility of poly(2,5-di-n-butoxyphenylene) in common organic solvents and its ability to form uniform films from solution indicate its potential applications in materials science . The thermal stability of these polymers, as shown by thermogravimetric analysis, is also an important physical property . The photophysical properties of 1,4-diaryl-1-oxy-1,3-butadiene derivatives, including their fluorescence, are relevant for understanding the behavior of similar compounds under light exposure .

Aplicaciones Científicas De Investigación

Environmental Fate and Aquatic Effects

Research on a series of C4 and C8 oxo-process chemicals, which might share functional or structural similarities with 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate, has been conducted to understand their environmental fate and effects on aquatic life. These studies reveal that such chemicals are generally limited to volatilization during use, handling, or transport due to their production in enclosed equipment. They exhibit relatively low concern for aquatic life, suggesting potential for environmental risk assessment studies related to similar compounds (Staples, 2001).

Sorption to Soil and Organic Matter

Research focusing on phenoxy herbicides, which include chemicals with oxo-groups similar to those in this compound, indicates significant sorption to soil organic matter and iron oxides. These findings suggest that compounds with similar chemical structures could also interact with soil and sediment, potentially affecting their mobility and environmental persistence. Such insights could guide studies on the environmental behavior of complex organic compounds and their impact on soil and water pollution (Werner et al., 2012).

Polyoxometalates in Solution

Research on polyoxometalates (POMs), though structurally distinct, involves complex oxo-clusters that may share functional similarities with this compound in terms of their behavior in solutions. Understanding the speciation, stability, and transformations of POMs in aqueous solutions offers insights into the potential applications of complex oxo-containing compounds in catalysis, materials science, and environmental remediation (Gumerova & Rompel, 2020).

Antioxidant Properties

Although not directly related, studies on compounds like raspberry ketone, which possess antioxidant activities, could inform research on similar organic compounds with potential biological activities. Investigating the antioxidant mechanisms and health benefits of structurally complex compounds might reveal new applications in food science, nutraceuticals, and pharmaceuticals (Lim & Choi, 2021).

Biofuel Applications

Butanol and related compounds have been extensively studied for their potential as biofuels, offering a perspective on the research and application of organic compounds with energy-related properties. These studies encompass production technologies, combustion characteristics, and environmental impacts, suggesting a framework for exploring the energy potential of new organic compounds (Jin et al., 2011).

Propiedades

IUPAC Name |

4-oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c19-15(20)11-12-16(21)23-18(14-9-5-2-6-10-14)17(22)13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,19,20)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXPXNUZJCCKGO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)CCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605193 |

Source

|

| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24248-42-8 |

Source

|

| Record name | 4-Oxo-4-(2-oxo-1,2-diphenylethoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)